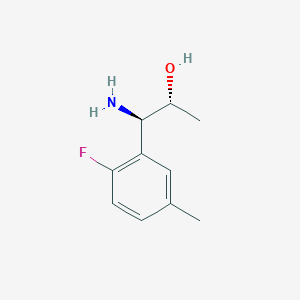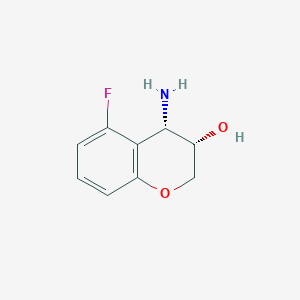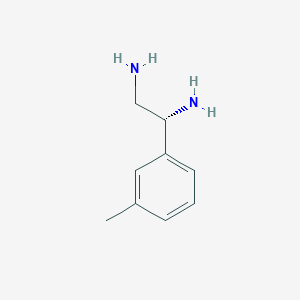
(1R)-1-(3-Methylphenyl)ethane-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R)-1-(3-Methylphenyl)ethane-1,2-diamine is an organic compound that belongs to the class of diamines. Diamines are characterized by the presence of two amine groups attached to a carbon chain. This compound features a 3-methylphenyl group attached to an ethane backbone with two amine groups at the 1 and 2 positions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(3-Methylphenyl)ethane-1,2-diamine typically involves the following steps:
Starting Material: The synthesis begins with the selection of a suitable starting material, such as 3-methylbenzaldehyde.
Reduction: The aldehyde group is reduced to an alcohol using a reducing agent like sodium borohydride.
Amination: The alcohol is then converted to an amine through a series of reactions involving reagents like ammonia or amines.
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the (1R)-enantiomer.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar steps as mentioned above, but with optimized conditions for higher yield and purity. Catalysts and continuous flow reactors might be employed to enhance the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
(1R)-1-(3-Methylphenyl)ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can further reduce the amine groups to form secondary or tertiary amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Imines, nitriles.
Reduction: Secondary amines, tertiary amines.
Substitution: N-alkylated or N-acylated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: May serve as a ligand in biochemical studies.
Medicine: Potential use in the development of pharmaceuticals.
Industry: Utilized in the production of polymers and other materials.
Mecanismo De Acción
The mechanism of action of (1R)-1-(3-Methylphenyl)ethane-1,2-diamine depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The presence of amine groups allows it to form hydrogen bonds and ionic interactions with target molecules.
Comparación Con Compuestos Similares
Similar Compounds
(1S)-1-(3-Methylphenyl)ethane-1,2-diamine: The enantiomer of the compound.
1-(3-Methylphenyl)ethane-1,2-diamine: The racemic mixture.
1-(3-Methylphenyl)propane-1,2-diamine: A similar compound with an additional carbon in the backbone.
Uniqueness
(1R)-1-(3-Methylphenyl)ethane-1,2-diamine is unique due to its specific stereochemistry, which can influence its reactivity and interactions with other molecules. The presence of the 3-methylphenyl group also imparts distinct chemical properties compared to other diamines.
Propiedades
Fórmula molecular |
C9H14N2 |
|---|---|
Peso molecular |
150.22 g/mol |
Nombre IUPAC |
(1R)-1-(3-methylphenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C9H14N2/c1-7-3-2-4-8(5-7)9(11)6-10/h2-5,9H,6,10-11H2,1H3/t9-/m0/s1 |
Clave InChI |
KSGIWSUMFUGARX-VIFPVBQESA-N |
SMILES isomérico |
CC1=CC(=CC=C1)[C@H](CN)N |
SMILES canónico |
CC1=CC(=CC=C1)C(CN)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Fluoro-2-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B13037110.png)
![5-Chloro-4-methylbenzo[c][1,2,5]thiadiazole](/img/structure/B13037111.png)
![[(E)-5-phenylpent-1-enyl]boronic acid](/img/structure/B13037112.png)
![5-Methoxypyrazolo[1,5-A]pyridine-3-carbonitrile](/img/structure/B13037114.png)
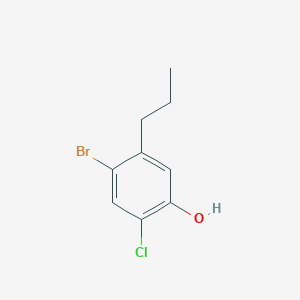
![3-Aminoimidazo[1,2-A]pyridine-2-carboxylic acid](/img/structure/B13037125.png)
![Rac-(1s,3s)-3-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}cyclobutane-1-carboxylicacid,cis](/img/structure/B13037128.png)

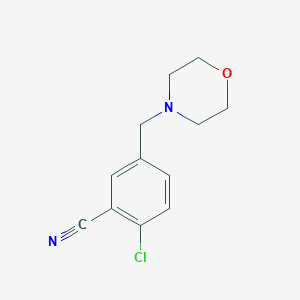

![(8R,9S,13S,14S)-3-(Bromomethyl)-13-methyl-7,8,9,11,12,13,15,16-octahydro-6H-cyclopenta[a]phenanthren-17(14H)-one](/img/structure/B13037161.png)

